alpha-Carotene
alpha-Carotene
Alpha-carotene is a cyclic carotene with a beta- and an epsilon-ring at opposite ends respectively. It has a role as a provitamin A and a plant metabolite. It is a cyclic carotene and a carotenoid beta-end derivative.
all-trans-alpha-Carotene is a natural product found in Stereocaulon botryosum, Aspleniaceae, and other organisms with data available.
all-trans-alpha-Carotene is a natural product found in Stereocaulon botryosum, Aspleniaceae, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
7488-99-5
VCID:
VC21058227
InChI:
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3
SMILES:
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Molecular Formula:
C40H56
Molecular Weight:
536.9 g/mol
alpha-Carotene
CAS No.: 7488-99-5
Reference Standards
Cat. No.: VC21058227
Molecular Formula: C40H56
Molecular Weight: 536.9 g/mol
* For research use only. Not for human or veterinary use.

Description | Alpha-carotene is a cyclic carotene with a beta- and an epsilon-ring at opposite ends respectively. It has a role as a provitamin A and a plant metabolite. It is a cyclic carotene and a carotenoid beta-end derivative. all-trans-alpha-Carotene is a natural product found in Stereocaulon botryosum, Aspleniaceae, and other organisms with data available. |
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CAS No. | 7488-99-5 |
Molecular Formula | C40H56 |
Molecular Weight | 536.9 g/mol |
IUPAC Name | 1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |
Standard InChI | InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3 |
Standard InChI Key | ANVAOWXLWRTKGA-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2C(=CCCC2(C)C)C)/C)/C |
SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Canonical SMILES | CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C |
Boiling Point | 644.94°C (rough estimate) |
Melting Point | 187.5 °C |
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